molecular formula C18H16N2OS B5024269 N-[2-(methylthio)phenyl]-N'-1-naphthylurea

N-[2-(methylthio)phenyl]-N'-1-naphthylurea

Cat. No. B5024269
M. Wt: 308.4 g/mol
InChI Key: PTLZSCNXSIKOJY-UHFFFAOYSA-N
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Description

The compound is a urea derivative, which means it likely contains a functional group with the pattern (R1-NH-CO-NH-R2), where R1 and R2 are the rest of the molecule . Urea derivatives are common in medicinal chemistry and have a wide range of biological activities.


Chemical Reactions Analysis

Urea derivatives can undergo a variety of chemical reactions, depending on the other functional groups present in the molecule. For example, the Edman degradation is a method of sequencing amino acids in a peptide, which involves the reaction of phenyl isothiocyanate with the amino terminus of the peptide .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of a methylthio group might influence the compound’s solubility and reactivity .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some compounds can be harmful if swallowed, cause skin irritation, or may cause respiratory irritation .

properties

IUPAC Name

1-(2-methylsulfanylphenyl)-3-naphthalen-1-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-22-17-12-5-4-10-16(17)20-18(21)19-15-11-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLZSCNXSIKOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826986
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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